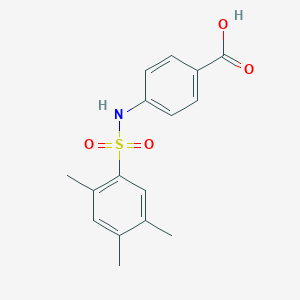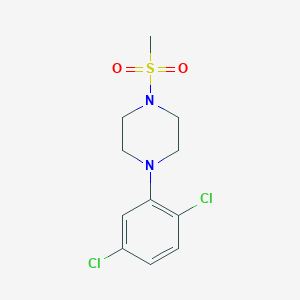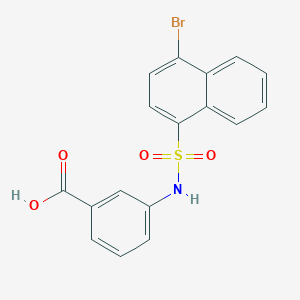
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid, commonly known as TMB-4, is a chemical compound that has gained attention in recent years due to its potential as an antibacterial agent. TMB-4 belongs to the class of sulfonamides, which are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.
Mecanismo De Acción
TMB-4 works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of DNA and RNA, and the inhibition of its synthesis leads to bacterial growth inhibition.
Biochemical and Physiological Effects:
TMB-4 has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on mammalian cells. However, further studies are needed to determine the long-term effects of TMB-4 on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TMB-4 is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. However, TMB-4 has some limitations in lab experiments, such as its low solubility in water and its potential for degradation under certain conditions.
Direcciones Futuras
There are several potential future directions for the study of TMB-4. One area of research could focus on optimizing the synthesis method to improve the yield and purity of TMB-4. Another direction could be to investigate the potential of TMB-4 as a topical antibiotic for the treatment of skin infections. Additionally, further studies are needed to determine the safety and efficacy of TMB-4 in vivo, as well as its potential for resistance development.
Métodos De Síntesis
TMB-4 can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-aminobenzoic acid. This reaction results in the formation of TMB-4, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
TMB-4 has been extensively studied for its antibacterial properties. In vitro studies have shown that TMB-4 is effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. TMB-4 has also been shown to have synergistic effects when used in combination with other antibiotics, such as ciprofloxacin and imipenem.
Propiedades
Nombre del producto |
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid |
|---|---|
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-10-8-12(3)15(9-11(10)2)22(20,21)17-14-6-4-13(5-7-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Clave InChI |
FPXRYKBOFUZOCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)


![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)




